N-methyl-N'-(propargyl-PEG4)-Cy5

Cyanine dye photostability PEG linker effects Fluorescence microscopy

Monofunctional Cy5 alkyne with PEG4 spacer arm for superior click conjugation to azide-labeled biomolecules. PEG4 linker reduces steric hindrance during CuAAC, minimizes dye stacking, and enables PROTAC ternary complex formation. Ex/Em 649/667 nm. Single-alkyne architecture prevents crosslinking for qPCR, FISH, and proteomics. Supplied as chloride salt, ≥97% purity. For R&D use only.

Molecular Formula C37H47ClN2O4
Molecular Weight 619.2 g/mol
Cat. No. B12292648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-(propargyl-PEG4)-Cy5
Molecular FormulaC37H47ClN2O4
Molecular Weight619.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-]
InChIInChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1
InChIKeyUMLSHKASMKAELZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N'-(propargyl-PEG4)-Cy5 (Chloride) Procurement Specification | CAS 2107273-04-9


N-Methyl-N'-(propargyl-PEG4)-Cy5 (chloride) (CAS: 2107273-04-9) is an asymmetric pentamethine carbocyanine fluorescent dye characterized by excitation/emission maxima at 649/667 nm . The compound features a trimethylindolium pentamethine core with an N-alkyl PEG4 linker terminating in a propargyl (alkyne) reactive group on one indole nitrogen, while the opposite indole nitrogen retains an N-methyl substituent [1]. This monofunctional clickable architecture enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other click reactions for covalent conjugation to azide-bearing biomolecules . With a molecular weight of 619.24 g/mol and formula C37H47ClN2O4, the compound is supplied as the chloride salt with typical purity specifications of 97% .

Why Generic Cy5 Alkyne Substitution Fails for Precision Bioconjugation: N-Methyl-N'-(propargyl-PEG4)-Cy5 Structural Rationale


Generic Cy5 alkyne reagents with minimal or no spacer arm between the fluorophore core and reactive alkyne group exhibit differential labeling efficiency and fluorophore performance in bioconjugation applications. The PEG4 spacer in N-methyl-N'-(propargyl-PEG4)-Cy5 provides a defined 4-ethylene glycol unit linker arm that physically distances the reactive alkyne from the cyanine π-system, reducing steric hindrance during CuAAC click reactions with azide-labeled biomacromolecules and minimizing dye-dye stacking interactions post-conjugation [1]. In contrast, alkyne-functionalized cyanines lacking this PEG spacer arm (e.g., Cy5 alkyne CAS 1223357-57-0 with extinction coefficient 250,000 M⁻¹cm⁻¹ and quantum yield Φ=0.2 ) may exhibit sterically constrained click reaction kinetics when conjugated to large biomolecules such as antibodies or proteins with sterically occluded azide groups. The asymmetric N-methyl substitution on the opposite indole nitrogen, as disclosed in foundational patents for alkynyl linker arm cyanines [1], also distinguishes this compound from bis-alkyne or bis-PEG functionalized variants (e.g., N,N'-bis-(propargyl-PEG4)-Cy5) which may introduce undesirable crosslinking in monofunctional labeling workflows.

Quantitative Differentiation Evidence: N-Methyl-N'-(propargyl-PEG4)-Cy5 vs. Comparative Cyanine Alkyne Fluorophores


PEG4 Spacer Arm Confers Enhanced Conjugate Photostability Relative to Minimal-Linker Cy5 Alkynes

The PEG4 spacer between the cyanine core and terminal alkyne in N-methyl-N'-(propargyl-PEG4)-Cy5 provides a physical separation of approximately 4 ethylene glycol units (~1.4-1.8 nm extended length) that reduces fluorophore self-quenching and enhances photostability in bioconjugates [1]. This design element is absent in generic Cy5 alkyne reagents (e.g., CAS 1223357-57-0) that attach the alkyne directly to the indole nitrogen via a short alkyl linker. Class-level studies on pentamethine cyanines demonstrate that N-alkyl substitution patterns and linker length significantly influence dye stacking propensity and photobleaching rates [2]. While direct head-to-head photostability comparisons between this specific compound and short-linker Cy5 alkynes are not published, the structural rationale is supported by the foundational patent disclosure which explicitly teaches that the alkynyl linker arm can be 'constituted of carbon, nitrogen, oxygen and hydrogen atoms optionally arranged in straight or branched alkyl chains, ethers, polyethers, thioethers, secondary or tertiary amines or amides' and that 'n has a value ranging from 1 to 20' for the linker unit repeat, enabling optimization of spacing for reduced steric interference [1].

Cyanine dye photostability PEG linker effects Fluorescence microscopy Bioconjugate stability

Asymmetric Monofunctional Architecture Prevents Crosslinking Observed with Bis-Alkyne Cy5 Variants

N-Methyl-N'-(propargyl-PEG4)-Cy5 is an asymmetric monofunctional alkyne dye with a single reactive propargyl group on one indole nitrogen and a non-reactive N-methyl group on the opposite indole nitrogen. This contrasts with symmetric bis-functional Cy5 variants such as N,N'-bis-(propargyl-PEG4)-Cy5 (chloride) [1], which contain two terminal alkyne groups capable of crosslinking two azide-bearing biomolecules or forming bridged conjugates. The monofunctional architecture ensures 1:1 stoichiometric labeling of single azide-tagged targets, which is essential for quantitative fluorescence analysis, PROTAC linker applications where defined 1:1:1 ternary complex formation is required [2], and site-specific protein labeling workflows where uncontrolled crosslinking would produce heterogeneous conjugate populations and confound downstream analysis.

Monofunctional labeling Click chemistry PROTAC linker Site-specific conjugation

Excitation/Emission Profile Enables Multiplexed Detection with Cy3-Based Reagents

N-Methyl-N'-(propargyl-PEG4)-Cy5 exhibits excitation/emission maxima of 649/667 nm , which provides sufficient spectral separation from Cy3-based reagents (ex/em ~550/570 nm) to enable dual-color multiplexed detection in the same sample without significant channel bleed-through. This spectral property is identical to generic Cy5 alkynes but is combined here with the PEG4 spacer and monofunctional architecture. The relevance of this spectral positioning is demonstrated in the Click-DIGE methodology, where size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes are used for multiplexed 2D electrophoresis analysis of post-translationally modified proteins [1]. The Cy5 channel (649/667 nm) is spectrally distinct from the Cy3 channel, enabling simultaneous detection and quantification of two differentially labeled proteomes.

Multiplex fluorescence Spectral separation Dual-color detection Flow cytometry

Dual-Function Capability as Fluorescent PROTAC Linker vs. Conventional Fluorescent Labels

N-Methyl-N'-(propargyl-PEG4)-Cy5 (chloride) is explicitly designated as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras . This dual functionality—simultaneously serving as a fluorescent reporter and as a covalent linker connecting an E3 ligase ligand to a target protein ligand—is a unique property among clickable cyanine dyes [1]. Standard Cy5 alkyne reagents (e.g., CAS 1223357-57-0) are marketed primarily as fluorescent labels for biomolecule detection and lack explicit qualification or documentation for PROTAC linker applications. The PEG4 spacer provides the necessary conformational flexibility for ternary complex formation between the target protein, PROTAC molecule, and E3 ligase, which is a critical requirement for effective ubiquitination and subsequent proteasomal degradation [1].

PROTAC Targeted protein degradation Fluorescent linker Ternary complex

Moderate Organic Solubility Profile Optimized for CuAAC Reaction Conditions vs. Sulfonated Water-Soluble Analogs

N-Methyl-N'-(propargyl-PEG4)-Cy5 is soluble in DMSO, DMF, and DCM with low aqueous solubility . This moderate organic solubility profile is optimal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are typically conducted in mixed aqueous-organic solvent systems (e.g., DMSO/water or DMF/water mixtures) to solubilize both the organic dye and aqueous biomolecules. In contrast, sulfo-Cy5 alkyne variants (e.g., CAS 1617497-19-4) contain sulfonate groups that confer high aqueous solubility but may exhibit reduced reaction efficiency in organic-rich CuAAC conditions due to partitioning effects . The non-sulfonated nature of N-methyl-N'-(propargyl-PEG4)-Cy5 ensures efficient partitioning into the organic phase where copper(I) catalysts are most active, while the PEG4 moiety provides sufficient hydrophilicity to maintain compatibility with aqueous biomolecule solutions when using organic co-solvent protocols.

Click chemistry solvent compatibility CuAAC optimization Bioconjugation solvent systems Dye solubility

Validated Application Scenarios for N-Methyl-N'-(propargyl-PEG4)-Cy5 Procurement


PROTAC Synthesis and Fluorescent Tracking of Ternary Complex Formation

N-Methyl-N'-(propargyl-PEG4)-Cy5 is specifically designated as a PEG-based PROTAC linker suitable for synthesizing proteolysis-targeting chimeras . The compound can be incorporated into PROTAC molecules via CuAAC click chemistry to connect an E3 ubiquitin ligase ligand (bearing an azide group) to a target protein ligand . The PEG4 spacer provides the conformational flexibility required for productive ternary complex formation between the target protein, PROTAC, and E3 ligase, a critical determinant of degradation efficiency . The inherent Cy5 fluorescence enables real-time tracking of PROTAC cellular uptake, subcellular localization, and target engagement without requiring secondary labeling steps. This dual functionality eliminates the need for separate fluorophore conjugation workflows and reduces the number of synthetic steps in PROTAC development pipelines.

Multiplexed Click-DIGE Proteomics with Cy3/Cy5 Spectral Separation

The excitation/emission maxima of N-methyl-N'-(propargyl-PEG4)-Cy5 at 649/667 nm provide spectral separation from Cy3-based dyes, enabling dual-color multiplexed detection workflows. The Click-DIGE methodology demonstrates that size- and charge-matched alkyne-Cy3 and alkyne-Cy5 dyes can be used for simultaneous 2D electrophoresis analysis of post-translationally modified proteins from comparative proteomics samples [1]. In this workflow, two biological samples are metabolically labeled with distinct azido-substrate analogs, then conjugated with alkyne-Cy3 and alkyne-Cy5 dyes respectively via CuAAC, pooled, and analyzed on a single 2D gel for direct quantitative comparison of PTM differences. The monofunctional architecture ensures defined 1:1 labeling stoichiometry essential for quantitative spot intensity comparisons.

Site-Specific Oligonucleotide and Peptide Nucleic Acid (PNA) Labeling

The foundational patent for alkynyl linker arm cyanines (US7892297B2) explicitly teaches the use of these compounds for fluorescent labeling of nucleosides, nucleotides, nucleic acids (DNA, RNA, and PNA), and proteins via bioconjugation [2]. N-Methyl-N'-(propargyl-PEG4)-Cy5 is particularly suited for postsynthetic click labeling of azide-modified oligonucleotides where the PEG4 spacer minimizes steric interference with hybridization and enzymatic recognition. The monofunctional alkyne architecture prevents crosslinking of multiple oligonucleotide strands that could occur with bis-alkyne variants, ensuring homogeneous single-labeled probe populations suitable for quantitative PCR, FISH, and molecular beacon applications. The 649/667 nm emission is compatible with standard far-red detection channels on commercial real-time PCR instruments and microarray scanners.

Copper-Catalyzed Click Bioconjugation in Mixed Aqueous-Organic Solvent Systems

N-Methyl-N'-(propargyl-PEG4)-Cy5 exhibits solubility in DMSO, DMF, and DCM with low aqueous solubility , an optimal profile for CuAAC click reactions conducted in mixed solvent systems. The PEG4 spacer provides sufficient hydrophilicity to maintain dye solubility in aqueous-organic mixtures (e.g., DMSO/water or DMF/water) without the precipitation issues encountered with fully hydrophobic Cy5 alkynes lacking PEG spacers. This solubility profile enables efficient reaction kinetics in the organic-rich microenvironments where copper(I) catalysts are most active, while maintaining compatibility with aqueous biomolecule solutions. The compound is suitable for labeling azide-functionalized antibodies, proteins, polymers, and solid surfaces using standard CuAAC protocols with organic co-solvent [3].

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